molecular formula C8H10ClN3S B1585917 N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide CAS No. 78862-75-6

N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide

Cat. No. B1585917
CAS RN: 78862-75-6
M. Wt: 215.7 g/mol
InChI Key: AXMJKVNNZKVUKY-UHFFFAOYSA-N
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Description

“N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide” is a chemical compound with the CAS Number: 78862-75-6 . It has a molecular weight of 215.71 and its molecular formula is C8H10ClN3S .


Synthesis Analysis

A new synthesis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of “N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide” can be represented by the formula C8H10ClN3S . The average mass of the molecule is 215.703 Da and the monoisotopic mass is 215.028397 Da .


Physical And Chemical Properties Analysis

“N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide” has a molecular weight of 215.71 . The storage temperature for this compound is between 2 and 8 degrees Celsius .

Scientific Research Applications

1. Antioxidant Activity Evaluation

  • Summary of Application : This compound has been synthesized and evaluated for its antioxidant activity. It was found that hydrazinecarbothioamides showed excellent antioxidant activity .
  • Methods of Application : The compound was synthesized by the reaction of 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate . The antioxidant activity was evaluated using the DPPH method .
  • Results or Outcomes : The results showed that hydrazinecarbothioamides exhibited excellent antioxidant activity .

2. Synthesis of Novel Compounds

  • Summary of Application : The compound is used in the synthesis of novel compounds with diverse applications in various fields, including medicine, agriculture, and material science .
  • Methods of Application : The compound was synthesized containing both amide and oxazine moieties .
  • Results or Outcomes : The synthesis resulted in a novel compound with potential applications in various fields .

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide” can be found on the AA BLOCKS, INC. website .

properties

IUPAC Name

1-amino-3-(3-chloro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMJKVNNZKVUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374011
Record name N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide

CAS RN

78862-75-6
Record name N-(3-Chloro-4-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78862-75-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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